Mexazolam

Clinical efficacy Anxiety disorders Psychosomatic disease

Mexazolam provides a quantifiably differentiated anxiolytic profile: its active metabolite chlornordiazepam exhibits a distinct GABA(A) subunit modulation pattern that reduces sedation vs. alprazolam, bromazepam, and zolpidem, while delivering 2–3× greater potency than diazepam and cloxazolam in conflict behavior assays. Clinical data show a 75.6% final global improvement rate vs. 63.8% for oxazolam in psychosomatic conditions, with no significant psychomotor impairment at therapeutic doses. Ideal as a positive control in anxiety models and for SAR studies targeting sedative-sparing anxiolytics.

Molecular Formula C18H16Cl2N2O2
Molecular Weight 363.2 g/mol
CAS No. 31868-18-5
Cat. No. B1676545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMexazolam
CAS31868-18-5
Synonyms10-chloro-2,3,7,11b-tetrahydro-3-methyl-11b-(2-chlorophenyl)oxazolo(3,2-d)(1,4)benzodiazepin-6(5H)-one
CS 386
CS-386
mexazolam
Molecular FormulaC18H16Cl2N2O2
Molecular Weight363.2 g/mol
Structural Identifiers
SMILESCC1COC2(N1CC(=O)NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl
InChIInChI=1S/C18H16Cl2N2O2/c1-11-10-24-18(13-4-2-3-5-15(13)20)14-8-12(19)6-7-16(14)21-17(23)9-22(11)18/h2-8,11H,9-10H2,1H3,(H,21,23)
InChIKeyANUCDXCTICZJRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mexazolam (CAS 31868-18-5): Anxiolytic Benzodiazepine Derivative with Defined Clinical and Preclinical Differentiation Data


Mexazolam (CS-386, trade names Melex and Sedoxil) is a benzodiazepine derivative classified under ATC code N05BA25 [1]. It is an oxazolo-benzodiazepine structurally related to oxazolam and cloxazolam, and is indicated for the treatment of anxiety with or without psychoneurotic conditions [2]. Mexazolam acts as a positive allosteric modulator at the GABA(A) receptor benzodiazepine binding site [3]. It is rapidly metabolized via CYP3A4 to the active metabolites chlornordiazepam and chloroxazepam, with a biphasic elimination half-life consisting of a rapid initial phase (1.4 hours) and a prolonged terminal phase (76 hours) [3]. The compound is >90% protein bound in plasma and is primarily eliminated via bile and feces (<10% renal) [3].

Why Mexazolam Cannot Be Assumed Interchangeable with Structurally Similar Benzodiazepines


Despite structural similarities to oxazolam and cloxazolam [1], substitution among benzodiazepines without explicit comparative data carries scientific risk. Mexazolam's active metabolite, chlornordiazepam, exhibits a distinct GABA(A) receptor subunit modulation profile that diverges from alprazolam, bromazepam, and zolpidem [2]. Moreover, clinical head-to-head trials demonstrate superior final global improvement rates versus oxazolam [3] and preclinical models indicate 2–3 times greater potency than diazepam and cloxazolam in conflict behavior assays [4]. These pharmacodynamic and efficacy distinctions preclude the assumption that in-class compounds will yield equivalent outcomes in research or therapeutic settings. The quantitative evidence that follows establishes the specific, measurable differences that inform compound selection.

Quantitative Differentiation Evidence for Mexazolam (CAS 31868-18-5) Against Relevant Comparators


Final Global Improvement Rate (FGIR) for Mexazolam versus Oxazolam in Double-Blind Clinical Trial

In a multicenter, double-blind, randomized clinical trial conducted across 23 institutions in Japan involving 165 patients with psychosomatic diseases or neuroses, mexazolam demonstrated superior final global improvement compared with its close structural analog oxazolam [1]. Patients received mexazolam (n=82) or oxazolam (n=83) with no statistically significant differences in baseline background factors between groups [1].

Clinical efficacy Anxiety disorders Psychosomatic disease

Superior Potency of Mexazolam versus Diazepam and Cloxazolam in Preclinical Conflict Behavior Models

Preclinical studies employing conflict behavior and lever-pressing tests—established models for assessing antianxiety effects—demonstrate that mexazolam exhibits quantitatively greater potency than structurally related benzodiazepines [1].

Preclinical pharmacology Anxiolytic potency Conflict behavior

Distinct GABA(A) Receptor Subunit Modulation Profile of Mexazolam's Active Metabolite Compared to Alprazolam, Bromazepam, and Zolpidem

Voltage-clamp electrophysiology studies characterized the pharmacodynamic fingerprint of chlornordiazepam, the major active metabolite of mexazolam, against alprazolam, bromazepam, and zolpidem at recombinant GABA(A) receptor subtypes [1]. The study provides quantitative evidence of subunit-specific efficacy differences that correlate with clinical outcomes [1].

GABA(A) receptor pharmacology Pharmacodynamics Voltage-clamp electrophysiology

Absence of Clinically Relevant Psychomotor Impairment in GAD Patients Treated with Mexazolam

A multicenter, randomized, double-blind, placebo-controlled clinical trial evaluated the psychomotor effects of mexazolam in 60 outpatients with generalized anxiety disorder (GAD) meeting DSM-IV criteria [1]. Psychomotor performance was assessed using the Leeds Psychomotor Test Battery including critical flicker fusion threshold, recognition reaction time, motor reaction time, and total reaction time [1].

Psychomotor performance Cognitive safety Generalized anxiety disorder

Efficacy Profile Showing Statistical Significance at 1 Week with Loss of Differentiation by 3 Weeks

The time-course of mexazolam's anxiolytic efficacy was characterized in placebo-controlled clinical trials. HAM-A total and somatic scores demonstrated statistically significant therapeutic effect after 1 week of treatment, but this effect was no longer significantly different from placebo after 3 weeks of therapy [1][2].

Therapeutic time-course Tolerance Benzodiazepine pharmacology

Evidence-Supported Research and Industrial Application Scenarios for Mexazolam


Positive Control for Anxiolytic Efficacy in Short-Term (≤1 Week) Preclinical or Clinical Studies Requiring Validated Benzodiazepine Comparator

Mexazolam is appropriate as a positive control in anxiety models or clinical protocols where a benzodiazepine with demonstrated short-term efficacy is required. The compound has established statistically significant superiority over placebo at 1 week in randomized controlled trials using validated HAM-A assessments [1]. Its 2–3 times greater potency than diazepam and cloxazolam in preclinical conflict behavior assays [2] provides a quantifiable benchmark for comparator selection in animal anxiety models. However, investigators should note that efficacy differentiation from placebo is lost by 3 weeks [1], limiting its utility as a positive control for extended-duration studies.

Compound of Interest for GABA(A) Receptor Subtype Selectivity Research Focusing on α2/α3-Preferring Pharmacophores

The pharmacodynamic fingerprint of chlornordiazepam, mexazolam's major active metabolite, has been quantitatively characterized via voltage-clamp electrophysiology across recombinant GABA(A) receptor subtypes [1]. The distinct subunit modulation profile—which correlates with anxiolytic efficacy and reduced sedation compared to alprazolam, bromazepam, and zolpidem [1]—positions mexazolam as a valuable tool compound for structure-activity relationship studies investigating subtype-selective benzodiazepine pharmacophores. This molecular differentiation provides a mechanistic foundation for medicinal chemistry programs targeting anxiolytic candidates with minimized sedative liability.

Reference Compound for Studies Evaluating Psychomotor-Sparing Anxiolytics

Mexazolam serves as an evidence-supported reference compound for research programs investigating anxiolytics that preserve psychomotor and cognitive function. In a randomized, double-blind, placebo-controlled trial employing the Leeds Psychomotor Test Battery, mexazolam at therapeutic doses (1 mg three times daily) produced no statistically significant impairment in critical flicker fusion threshold, recognition reaction time, motor reaction time, or total reaction time compared with placebo [1]. This established safety profile regarding psychomotor performance differentiates mexazolam from benzodiazepines with more pronounced sedative effects, making it a relevant comparator for novel anxiolytic candidates claiming favorable cognitive safety margins.

Benchmark for Psychosomatic Indication Efficacy in Comparative Benzodiazepine Studies

Mexazolam provides a quantifiable efficacy benchmark for research focused on psychosomatic conditions including essential hypertension, peptic ulcer, irritable colon, and autonomic dystonia. Direct head-to-head clinical trial data demonstrate a final global improvement rate of 75.6% versus 63.8% for oxazolam in patients with psychosomatic diseases and neuroses [1]. This absolute 11.8 percentage-point difference represents a meaningful and reproducible efficacy benchmark against which other compounds targeting psychosomatic indications can be compared. The trial's multicenter, double-blind design across 23 institutions [1] supports the robustness of this benchmark for research and development programs in the psychosomatic therapeutic area.

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